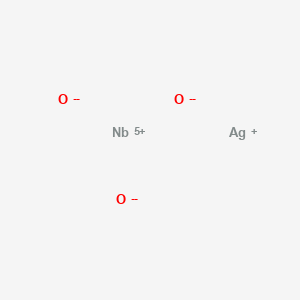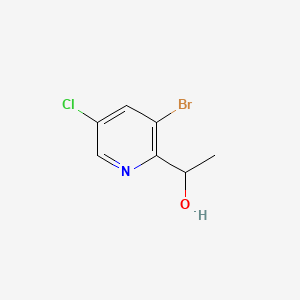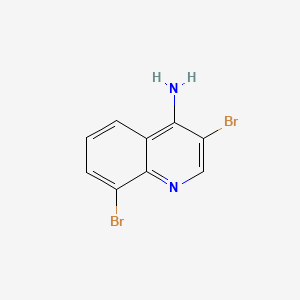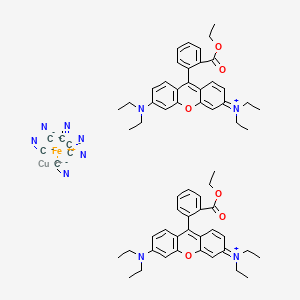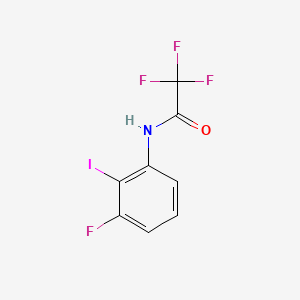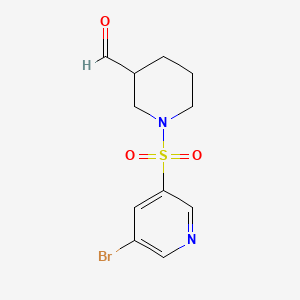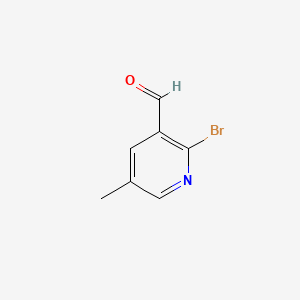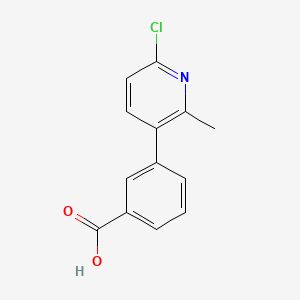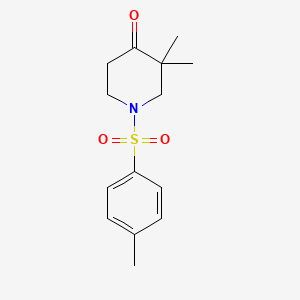
1,3-DIETHYLBENZENE-D14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethylbenzene-D14, also known as Benzene, 1,3-diethyl-, is a chemical compound with the molecular formula C10H14 . It has a molecular weight of 148.30 g/mol . It is a natural product found in Zingiber officinale .
Synthesis Analysis
1,3-Diethylbenzene is used in a mixture with methyl and/or ethyl biphenyls as a low-temperature heat transfer fluid . It can be dehydrogenated to give divinylbenzene (DVB), which is used in the production of crosslinked polystyrene .Molecular Structure Analysis
The IUPAC name for 1,3-Diethylbenzene-D14 is 1,2,3,5-tetradeuterio-4,6-bis (1,1,2,2,2-pentadeuterioethyl)benzene . The InChI is InChI=1S/C10H14/c1-3-9-6-5-7-10 (4-2)8-9/h5-8H,3-4H2,1-2H3 .Chemical Reactions Analysis
1,3-Diethylbenzene can be dehydrogenated to give divinylbenzene (DVB): C6H4(C2H5)2 → C6H4(C2H3)2 + 2 H2 . DVB is used in the production of crosslinked polystyrene .Physical And Chemical Properties Analysis
1,3-Diethylbenzene-D14 has a molecular weight of 148.30 g/mol . It has a XLogP3 of 3.9, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Safety And Hazards
1,3-Diethylbenzene-D14 is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding contact with skin, eyes, and clothing, keeping away from heat and sources of ignition, not ingesting, not breathing vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .
Relevant Papers One relevant paper titled “Selective Production of 1,3‐Diethylbenzene by Electrocatalytic …” proposes a novel procedure for the selective production of 1,3-diethylbenzene (m-DEB) by the electrocatalytic hydrocracking of bamboo lignin in alkaline solution .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-DIETHYLBENZENE-D14 involves the alkylation of benzene-D6 with ethyl-D5 bromide using a strong base and a palladium catalyst.", "Starting Materials": [ "Benzene-D6", "Ethyl-D5 Bromide", "Sodium Hydroxide", "Palladium Catalyst (e.g. Palladium on Carbon)" ], "Reaction": [ "Add benzene-D6, ethyl-D5 bromide, and sodium hydroxide to a reaction vessel", "Add a palladium catalyst to the reaction vessel", "Heat the reaction mixture to 100-120°C and stir for several hours", "Allow the mixture to cool and then filter off the solid catalyst", "Extract the organic layer with a suitable solvent (e.g. diethyl ether) and dry over anhydrous magnesium sulfate", "Rotary evaporate the solvent to obtain the crude product", "Purify the product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate)" ] } | |
Número CAS |
1219803-40-3 |
Nombre del producto |
1,3-DIETHYLBENZENE-D14 |
Fórmula molecular |
C10H14 |
Peso molecular |
148.307 |
Nombre IUPAC |
1,2,3,5-tetradeuterio-4,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
Clave InChI |
AFZZYIJIWUTJFO-NFUPRKAOSA-N |
SMILES |
CCC1=CC(=CC=C1)CC |
Sinónimos |
1,3-DIETHYLBENZENE-D14 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



